(Acetylsulfanyl)methyl prop-2-enoate
Description
(Acetylsulfanyl)methyl prop-2-enoate is an α,β-unsaturated ester characterized by an acetylsulfanyl (CH₃C(O)S-) substituent attached to the methyl group of the prop-2-enoate backbone. The compound combines the reactivity of the acrylate ester moiety with the thioester functionality, which is known for its nucleophilic susceptibility and role in biochemical processes (e.g., thioester intermediates in Coenzyme A) .
Properties
CAS No. |
51930-30-4 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
acetylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)9-4-10-5(2)7/h3H,1,4H2,2H3 |
InChI Key |
CRODUQSWNUPWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylsulfanyl)methyl prop-2-enoate typically involves the esterification of (acetylsulfanyl)methanol with prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of (Acetylsulfanyl)methyl prop-2-enoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the production and minimize the need for extensive purification steps.
Types of Reactions:
Oxidation: (Acetylsulfanyl)methyl prop-2-enoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol, (acetylsulfanyl)methanol, under mild reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or alcohols can replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: (Acetylsulfanyl)methanol.
Substitution: Amides or alternative esters.
Scientific Research Applications
(Acetylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (Acetylsulfanyl)methyl prop-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the release of (acetylsulfanyl)methanol and prop-2-enoic acid. The sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (Acetylsulfanyl)methyl prop-2-enoate with key analogs, emphasizing substituent effects:
Reactivity and Stability
- Electrophilic Reactivity : The α,β-unsaturated ester moiety in all compounds undergoes Michael addition or polymerization. However, the acetylsulfanyl group in the target compound introduces a thioester, which is more reactive toward nucleophiles (e.g., amines, thiols) compared to oxygen esters .
- Fluorinated Analogs: The fluorinated prop-2-enoate () exhibits enhanced thermal and chemical stability due to strong C-F bonds, making it suitable for high-performance materials .
- Cyanosubstituted Derivatives: The cyano group in withdraws electron density, polarizing the double bond and increasing reactivity in conjugate additions .
Physical Properties
- Solubility : The acetylsulfanyl group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to methyl acrylate, which is more volatile and hydrophobic. Fluorinated analogs () are likely insoluble in water but miscible with organic solvents .
- Crystallinity: While the target compound’s crystal data are unavailable, highlights that substituents like cyano or aryl groups (e.g., in ) influence crystal packing via conjugated systems and steric effects. For example, bond lengths in cyclopropane-containing analogs vary by 0.04–0.06 Å due to electronic and steric factors .
Methodological Considerations
Structural comparisons rely on crystallographic tools like SHELX () and ORTEP-3 (), which standardize bond-length and angle measurements . Hydrogen-bonding patterns () and validation protocols () ensure accuracy in comparing intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
